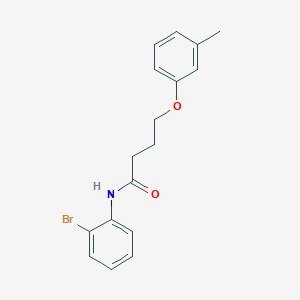
N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide
Overview
Description
N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a methylphenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.
Coupling with Methylphenoxy Butanoic Acid: The bromophenyl intermediate is then coupled with 4-(3-methylphenoxy)butanoic acid under suitable conditions, such as the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and amide functional groups.
Hydrolysis: The amide bond in N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenoxy and amide groups.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound may be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Drug Development: It can serve as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide depends on its specific application. In pharmacological studies, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies to elucidate the interactions at the molecular level.
Comparison with Similar Compounds
- N-(2-bromophenyl)-3-(3-methylphenoxy)propanamide
- N-(2-bromophenyl)-2-(3-methylphenoxy)butanamide
Comparison:
- Structural Differences: The position of the phenoxy group and the length of the carbon chain can vary among similar compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the position of the functional groups, affecting their suitability for specific applications.
- Applications: While similar compounds may have overlapping applications, the unique structure of N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide may confer specific advantages in certain contexts, such as enhanced biological activity or improved material properties.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-13-6-4-7-14(12-13)21-11-5-10-17(20)19-16-9-3-2-8-15(16)18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPXLOUZMIAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


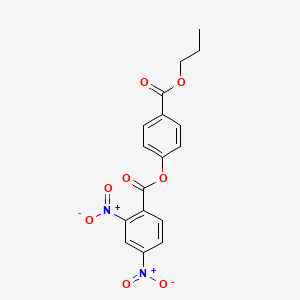
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4546382.png)
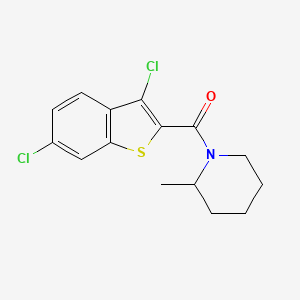
![N-(4-fluorobenzyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4546397.png)
![5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4546409.png)
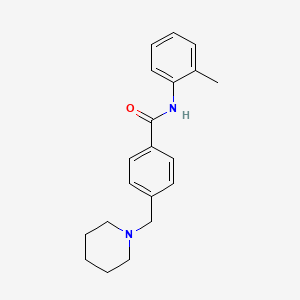

![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4546436.png)
![N-(4-ethoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4546447.png)
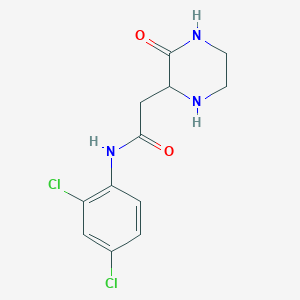
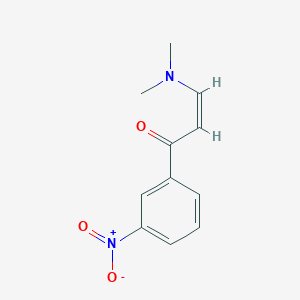
![N-(4-chlorophenyl)-N'-[3-(1-piperidinyl)propyl]urea](/img/structure/B4546478.png)
![ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4546487.png)
![6-Methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4546494.png)
